molecular formula C11H15N B165713 4-Phenylpiperidine CAS No. 771-99-3

4-Phenylpiperidine

Cat. No. B165713
CAS RN: 771-99-3
M. Wt: 161.24 g/mol
InChI Key: UTBULQCHEUWJNV-UHFFFAOYSA-N
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Description

4-Phenylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular formula of 4-Phenylpiperidine is C11H15N . It features a benzene ring bound to a piperidine ring .


Chemical Reactions Analysis

4-Phenylpiperidine is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .


Physical And Chemical Properties Analysis

4-Phenylpiperidine has a molar mass of 161.248 g·mol−1 . It is an off-white to light brown crystalline powder .

Scientific Research Applications

  • Analgesic and Anesthetic Agents : 4-Phenylpiperidine derivatives have been studied for their potential as potent opioid analgesic and anesthetic agents. The incorporation of 4-phenylpiperidine into 4-anilidopiperidines, related to fentanyl, led to the development of novel classes of analgesics and anesthetics with promising pharmacological profiles (Kudzma et al., 1989).

  • Conformational Study of Analgesics : Conformational studies of various 4-phenylpiperidine analgesics have been conducted. Such studies are crucial for understanding the relationship between the molecule's structure and its analgesic potency (Froimowitz, 1982).

  • Sigma Receptor Ligands : 4-Phenylpiperidines have been investigated for their affinity to sigma receptors, which are significant in various biological processes. Certain derivatives have shown high affinity for sigma subtypes, indicating potential therapeutic applications (Prezzavento et al., 2007).

  • Spasmolytic Properties : Some 4-phenylpiperidine derivatives were initially examined for their spasmolytic properties due to their chemical relationships to atropine. Their antinociceptive properties were discovered during screening tests, leading to their clinical introduction (Casy & Parfitt, 1986).

  • Synthesis and Evaluation for Analgesic Activity : The synthesis and analgesic activity of 4-phenylpiperidine derivatives have been a focus of research. Studies have investigated their properties and potential as analgesics in various experimental setups (Saify et al., 1999).

  • Stereochemical Studies : Stereochemical studies of 4-phenylpiperidine analgetics have been conducted to understand their solid-state conformations and chiroptical properties in solution, which are crucial for pharmaceutical applications (Poupaert & Portoghese, 2010).

  • Continuous-Flow Hydrogenation : Research has focused on the synthesis of arylpiperidines from arylpyridines through continuous-flow hydrogenation. This process is significant for the selective and efficient production of 4-phenylpiperidine derivatives (Barwinski et al., 2017).

  • Local Anesthetic Action : Studies have been conducted to develop biologically active compounds with a focus on the tertiary carbon atom at the 4-position of the piperidine ring in 4-phenylpiperidine derivatives, particularly for local anesthetic action (Igarashi et al., 1983).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBULQCHEUWJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227890
Record name 4-Phenylpiperidine
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidine

CAS RN

771-99-3
Record name 4-Phenylpiperidine
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Record name 4-Phenylpiperidine
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Record name 4-Phenylpiperidine
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Record name 4-phenylpiperidine
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Record name 4-PHENYLPIPERIDINE
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Synthesis routes and methods I

Procedure details

4-Hydroxypiperidine (10.0 g, 98.9 mmol, 1.00 equiv) and AlCl3 (15.5 g, 791.2 mmol, 8.0 equiv) were stirred in refluxing benzene (350 mL) under a CaSO4 drying tube for 85 hours. The mixture was cooled to room temperature and poured carefully into ice (500 g) and water (50 mL) with stirring. With ice water cooling, the pH was adjusted to 10-11 by addition of solid NaOH. The resulting mixture was extracted with EtOAc (3×250 mL). The combined organic solutions were washed with brine, dried over MgSO4, and concentrated to give 6.5 g of 4-phenylpiperidine (yellow solid, 40%), which was characterized spectroscopically.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture of 20.5 g (104.9 mmol) of 4-phenyltetrahydropyridine hydrochloride (Aldrich) and 0.5 g of 10% Pd/C in 40 mL of H2O and 160 mL of EtOH was stirred under hydrogen at 45 psi for 2 h. The reaction mixture was then filtered though a thin pad of celite eluting with EtOH and H2O. The filtrate was concentrated and the residue was stirred in 75 mL of ether. To it at 0° C. was added 5 g of solid NaOH. The layers were separated and the aqueous layer was extracted with ether. The combined organic fractions were washed with sat'd NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was crystalized from cold heptane to give 10 g of the title compound. 1H NMR (CDCl3) δ7.33 (t, 2H, J=7.7 Hz), 7.25-7.28 (m, 3H), 6.90 (bs, 1H), 3.65 (d, 2H, J=12.6 Hz), 3.04 (d of d,2H, J=13.0, 2.5 hz), 2.78 (t of d, 1H, J=12.1, 3.2 Hz), 2.21-2.30 (m,2H), 2.05 (d, 2H, J=14.0 Hz).
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidine
Reactant of Route 2
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4-Phenylpiperidine
Reactant of Route 3
4-Phenylpiperidine
Reactant of Route 4
4-Phenylpiperidine
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4-Phenylpiperidine
Reactant of Route 6
4-Phenylpiperidine

Citations

For This Compound
2,500
Citations
B Elpern, P Carabateas, AE Soria… - Journal of the …, 1959 - ACS Publications
… A mixture of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride (13.5g., 0.05 mole), 2-(4-… A small quantity of the carbamate of ethyl 4-phenylpiperidine-4-carboxylate was filtered off …
Number of citations: 19 pubs.acs.org
ZS Saify, KM Khan, SM Haider, Zeeshan… - … für Naturforschung B, 1999 - degruyter.com
… , Analgesic Activity Synthesis and analgesic activity of 4-phenylpiperidine derivatives is a … of 4acetyl-4-phenylpiperidine and ten derivatives of 4-hydroxy-4-phenylpiperidine were synthe …
Number of citations: 16 www.degruyter.com
M Froimowitz - Journal of Medicinal Chemistry, 1982 - ACS Publications
… A conformational study of various 4-phenylpiperidine analgesics (the prodines, … compound of l,3,4-trimethyl-4-phenylpiperidine, with phenyl equatorialconformers preferred …
Number of citations: 42 pubs.acs.org
RA Glennon, MY Yousif, AM Ismaiel… - Journal of medicinal …, 1991 - ACS Publications
… We have shown in the present study that 1phenylpiperazine, 4-phenylpiperidine, and simple aromatic-substituted derivatives thereof bind at receptors with ratherlow affinity (Table I), …
Number of citations: 49 pubs.acs.org
TD PERRINE, NB EDDY - The Journal of Organic Chemistry, 1956 - ACS Publications
… obtained in good yield by reduction of 4-carbethoxy-1-(2hydroxy-2-phenylethyl)-4-phenylpiperidine (III) which had been prepared by heating normeperidine with phenylethylene oxide. …
Number of citations: 30 pubs.acs.org
DM Zimmerman, R Nickander, JS Horng, DT Wong - Nature, 1978 - nature.com
… Narcotic antagonist measurements for the 1,3,4-trialkyl-4phenylpiperidine series are shown in Table 1. The AD, (dose that reduced the morphine response by 50%) for the N-methyl …
Number of citations: 137 www.nature.com
RA Millar, RP Stephenson - British Journal of Pharmacology and …, 1956 - ncbi.nlm.nih.gov
METHOD Analgesia was measured in rats by the pressure method of Green and Young (1951), using apparatus different in some ways from that described. The pressure was …
Number of citations: 15 www.ncbi.nlm.nih.gov
SM McElvain, DH Clemens - Journal of the American Chemical …, 1958 - ACS Publications
… extensive hydrogenolysis to yield 4-ethyl-4-phenylpiperidine, which was characterized by N-… the aryl substituent of 1,4-dimethyl-4-phenylpiperidine (VIla), however, markedly enhances …
Number of citations: 92 pubs.acs.org
PJ Emmerson, JH McKinzie, PL Surface… - European journal of …, 2004 - Elsevier
… In summary, the 4-phenylpiperidine opioid receptor antagonists exhibit stereospecific enhancement of binding affinity following Na + addition at all three opioid receptors and inverse …
Number of citations: 35 www.sciencedirect.com
G Romeo, L Materia, MN Modica, V Pittalà… - European journal of …, 2011 - Elsevier
… synthesis and the binding data of a series of new 4-phenylpiperidine-2,6-dione derivatives (29… In the new products (29–44) the 4-phenylpiperidine-2,6-dione (PPD) moiety is connected, …
Number of citations: 20 www.sciencedirect.com

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